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Compound of Interest

Compound Name: (S)-Tol-SDP

Cat. No.: B3334446

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S)-Tol-SDP, a chiral spiro
diphosphine ligand increasingly utilized in asymmetric catalysis. This document details its
commercial availability, provides a referenced synthesis protocol, and explores its application in
key enantioselective transformations, including asymmetric hydrogenation, allylic alkylation,
and Diels-Alder reactions. All quantitative data is summarized for clarity, and detailed
experimental methodologies are provided.

Commercial Availability and Suppliers

(S)-Tol-SDP, identified by its CAS Number 817176-80-0, is readily available from several
commercial chemical suppliers. This accessibility makes it a practical choice for researchers
and professionals in drug development and fine chemical synthesis. The table below lists
prominent suppliers and provides a snapshot of typical product specifications.
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Molecular
. Product CAS Molecular . .
Supplier Weight ( Purity Notes
Name Number Formula
g/mol )
) Available in
Sigma- (S)-Tol- 817176- )
] CasHazP2 644.76 =97% various
Aldrich SDP 80-0 -
quantities.
Marketed
CymitQuim  (S)-Tol- 817176- under the
) CasHazP2 644.78 97%
ica SDP 80-0 Fluoroche
m brand.
(S)-Tol- 817176- Not
BIOZOL CasHazP2 644.76 N -
SDP 80-0 specified
Santa Cruz For
) (S)-Tol- 817176- Not
Biotechnol CasHazP2 644.76 B research
SDP 80-0 specified
ogy use only.
o (S)-Tol- 817176- Not
Delchimica CasHazP2 644.76 - -
SDP 80-0 specified
_ (S)-Tol- 817176- Not
Polysil CasHazP2 644.76 » -
SDP 80-0 specified

This list is not exhaustive, and availability and specifications should be confirmed with the

respective suppliers.

Synthesis of (S)-Tol-SDP

The synthesis of (S)-Tol-SDP involves the phosphinylation of a chiral spirobiindane diol

precursor. The following is a general, referenced protocol for the synthesis of the parent (S)-

SDP ligand, which can be adapted for (S)-Tol-SDP by using di(p-tolyl)phosphine oxide.

Experimental Protocol: Synthesis of (S)-1,1'-
Spirobiindane-7,7'-diol
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A detailed experimental procedure for the synthesis of the spirobiindane backbone is essential
for the subsequent phosphinylation. While a specific protocol for (S)-Tol-SDP's precursor was
not found in the immediate search, the synthesis of related spirobisindane derivatives generally
follows established methods involving the cyclization of appropriate precursors. For instance,
the synthesis of 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane has been
reported, which can serve as a methodological reference.

Experimental Protocol: Phosphinylation

The crucial step in synthesizing (S)-Tol-SDP is the introduction of the di(p-tolyl)phosphino
groups. A general procedure for the phosphinylation of a diol precursor is outlined below.

Materials:

(S)-1,1'-Spirobiindane-7,7'-diol

Di(p-tolyl)phosphine oxide

Trichlorosilane (HSICls)

Triethylamine (EtsN) or other suitable base

Anhydrous toluene or other suitable solvent

Procedure:

To a solution of (S)-1,1'-Spirobiindane-7,7'-diol and triethylamine in anhydrous toluene under
an inert atmosphere (e.g., argon or nitrogen), add trichlorosilane dropwise at O °C.

» Allow the reaction mixture to warm to room temperature and stir for a specified period.
 In a separate flask, prepare a solution of di(p-tolyl)phosphine oxide in anhydrous toluene.
e Add the phosphine oxide solution to the reaction mixture.

e Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction
progress by a suitable analytical technique (e.g., TLC or 3P NMR).
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» Upon completion, cool the reaction mixture and quench with a suitable reagent (e.g.,
saturated aqueous sodium bicarbonate).

o Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

e Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford (S)-Tol-SDP.

Note: This is a generalized protocol and may require optimization for specific substrates and
scales.

Applications in Asymmetric Catalysis

(S)-Tol-SDP has proven to be a highly effective chiral ligand in a variety of transition metal-
catalyzed asymmetric reactions. Its rigid spirocyclic backbone and the electronic properties of
the tolyl groups on the phosphorus atoms create a well-defined chiral environment, leading to
high levels of enantioselectivity.

Asymmetric Hydrogenation

Ruthenium(ll) complexes of SDP ligands, including (S)-Tol-SDP, are highly effective catalysts
for the asymmetric hydrogenation of ketones.[1] These reactions typically afford the
corresponding chiral alcohols with high yields and excellent enantioselectivities.

General Experimental Protocol: Ru(ll)-Catalyzed Asymmetric Hydrogenation of Ketones
Catalyst Preparation (in situ):

e In a glovebox or under an inert atmosphere, dissolve [RuClz(arene)]z and (S)-Tol-SDP in a
suitable solvent (e.g., 2-propanol).

 Stir the mixture at room temperature for a specified time to allow for complex formation.
e Add a chiral diamine ligand, such as (S,S)-DPEN, and continue stirring.

Hydrogenation Reaction:
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e To the prepared catalyst solution, add the ketone substrate.

¢ Add a solution of a base, such as potassium tert-butoxide (t-BuOK) or sodium tert-butoxide

(t-BuONa), in 2-propanol. For sterically hindered ligands like (S)-Tol-SDP, bases with smaller

cations like Na* may lead to faster reactions.[1]

e Pressurize the reaction vessel with hydrogen gas to the desired pressure.

 Stir the reaction mixture at a specified temperature for the required time.

» After the reaction is complete, carefully vent the hydrogen pressure.

e Quench the reaction and work up to isolate the chiral alcohol product.

o Determine the yield and enantiomeric excess (ee) by appropriate analytical methods (e.g.,

GC or HPLC on a chiral stationary phase).

Performance Data (lllustrative):

Catalyst .
Substrate Base Yield (%) ee (%)
System
RuClz((S)-Tol-
Acetophenone SDP)((S,S)- t-BuOK >99 99
DPEN)
N RuClz((S)-Tol-
SDP)((S,S)- t-BuOK >99 98
Acetonaphthone
DPEN)
) RuClz((S)-Tol-
, SDP)((S,S)- t-BUOK >99 97
Acetylthiophene
DPEN)

Data is representative and based on studies with similar SDP ligands.

Asymmetric Allylic Alkylation
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Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming
reaction. (S)-Tol-SDP and related SDP ligands have demonstrated excellent performance in
this transformation, particularly in the reaction of 1,3-diphenyl-2-propenyl acetate with soft
nucleophiles like dimethyl malonate.

General Experimental Protocol: Pd-Catalyzed Asymmetric Allylic Alkylation
Catalyst Preparation (in situ):

e In a glovebox or under an inert atmosphere, dissolve [Pd(allyl)Cl]z and (S)-Tol-SDP in a dry,
degassed solvent (e.g., THF or dichloromethane).

 Stir the mixture at room temperature to form the active palladium catalyst.
Alkylation Reaction:

e To a solution of the allylic substrate (e.g., 1,3-diphenyl-2-propenyl acetate) and the
nucleophile (e.g., dimethyl malonate) in the reaction solvent, add the prepared catalyst
solution.

e Add a suitable base. For reactions with B-dicarbonyl nucleophiles, diethylzinc (Et2Zn) has
been shown to be critical for achieving high enantioselectivity.

 Stir the reaction at the desired temperature, monitoring its progress.

e Upon completion, quench the reaction and perform an aqueous work-up.
« |solate and purify the product by column chromatography.

» Determine the yield and enantiomeric excess.

Performance Data (lllustrative):
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Allylic

Catalyst

Nucleophile Yield (%) ee (%)
Substrate System
1,3-Diphenyl-2- Dimethyl Pd(allyCl]= /
pheny y [Pd(ally)Cl]2 High 95
propenyl acetate  malonate (S)-Tol-SDP
rac-1.3- Dimethyl [Pd(allyl)ClJ2 /
ime a
Dicyclohexyl-2- Y U= High >90
malonate (S)-Tol-SDP

propenyl acetate

Performance is based on reports for analogous SDP ligands.

Asymmetric Diels-Alder Reaction

While less documented for (S)-Tol-SDP specifically, chiral bisphosphine ligands are known to

be effective in promoting asymmetric Diels-Alder reactions, typically with copper or other Lewis

acid catalysts. The chiral ligand coordinates to the metal center, which then activates the

dienophile towards cycloaddition with the diene in an enantioselective manner.

General Experimental Protocol: Cu-Catalyzed Asymmetric Diels-Alder Reaction

Catalyst Preparation (in situ):

 In a glovebox or under an inert atmosphere, mix a copper(l) or copper(ll) salt (e.g., Cu(OTf)2
or Cu(ClOa4)2) with (S)-Tol-SDP in a dry, coordinating solvent.

« Stir to form the chiral copper catalyst complex.

Diels-Alder Reaction:

Stir the reaction until completion.

To the catalyst solution, add the dienophile (e.g., an N-enoyl oxazolidinone).
Cool the mixture to the desired reaction temperature.

Add the diene (e.g., cyclopentadiene).
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e Quench the reaction and perform a work-up to remove the catalyst and isolate the
cycloadduct.

o Purify the product and determine the yield, diastereoselectivity, and enantioselectivity.

Catalytic Cycles and Logical Relationships

The following diagrams illustrate the generalized catalytic cycles for the reactions discussed.

Catalytic Cycle for Asymmetric Hydrogenation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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